(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione
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Overview
Description
(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6400^{2,6}]dodecane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tricyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Trifluoromethyl Group: This step usually involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Final Cyclization and Purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its trifluoromethyl group can enhance binding affinity to certain proteins, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity to specific molecular targets.
Properties
Molecular Formula |
C16H15F3N2O3 |
---|---|
Molecular Weight |
340.30 g/mol |
IUPAC Name |
(1S,2S,6R)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)21-14(22)12-11-6-1-2-7-20(11)24-13(12)15(21)23/h3-5,8,11-13H,1-2,6-7H2/t11-,12-,13+/m0/s1 |
InChI Key |
QUGMFEZLVDFSEJ-RWMBFGLXSA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)[C@H]3[C@@H](O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1CCN2C(C1)C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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